2,5-Methanocyclopenta[b]pyrrole
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Overview
Description
2,5-Methanocyclopenta[b]pyrrole is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system that includes a cyclopentane ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Methanocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method includes the use of organocatalysts to facilitate the cyclization of appropriate precursors .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Methanocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,5-Methanocyclopenta[b]pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-Methanocyclopenta[b]pyrrole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities.
Comparison with Similar Compounds
Pyrrole: A simpler nitrogen-containing heterocycle with similar reactivity but lacking the fused cyclopentane ring.
Indole: Another fused ring system containing a pyrrole ring, but with a benzene ring instead of a cyclopentane ring.
Isoindole: Similar to indole but with a different arrangement of the nitrogen atom within the ring system.
Uniqueness: 2,5-Methanocyclopenta[b]pyrrole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-azatricyclo[3.3.1.03,7]nona-1,3,5,7-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N/c1-5-2-7-4-6(1)8(3-5)9-7/h1,3-4H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPHCWGFJGDZLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC1=NC3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663812 |
Source
|
Record name | 2,5-Methanocyclopenta[b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143622-23-5 |
Source
|
Record name | 2,5-Methanocyclopenta[b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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